molecular formula C9H15BrO3 B15167925 Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate CAS No. 646534-01-2

Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate

Cat. No.: B15167925
CAS No.: 646534-01-2
M. Wt: 251.12 g/mol
InChI Key: FGRPHSNILDFPTJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate is an organic compound with the molecular formula C(_9)H(_15)BrO(_3). It is a brominated ester that features a ketone group, making it a versatile intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate can be synthesized through several methods. One common route involves the bromination of ethyl 2,2-dimethyl-3-oxopentanoate. The reaction typically uses bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)) to facilitate the bromination process. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale bromination reactors where the reaction conditions, such as temperature, pressure, and bromine concentration, are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO(_4)).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN(_3)) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH(_4)) in methanol or lithium aluminum hydride (LiAlH(_4)) in ether.

    Oxidation: Potassium permanganate (KMnO(_4)) in aqueous solution or chromium trioxide (CrO(_3)) in acetic acid.

Major Products

    Substitution: Formation of ethyl 4-azido-2,2-dimethyl-3-oxopentanoate or ethyl 4-thiocyanato-2,2-dimethyl-3-oxopentanoate.

    Reduction: Formation of ethyl 4-bromo-2,2-dimethyl-3-hydroxypentanoate.

    Oxidation: Formation of ethyl 4-bromo-2,2-dimethyl-3-oxopentanoic acid.

Scientific Research Applications

Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of potential drug candidates, particularly those targeting metabolic and neurological disorders.

    Industry: In the production of fine chemicals and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond and resulting in the formation of a new compound. The ketone group can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of alcohols or other derivatives.

Comparison with Similar Compounds

Ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate can be compared with similar compounds such as:

    Ethyl 2-bromo-2-methylpropanoate: Lacks the ketone group, making it less reactive in certain types of reactions.

    Ethyl 4-chloro-2,2-dimethyl-3-oxopentanoate: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.

    Ethyl 4-bromo-3-oxobutanoate: Shorter carbon chain, which can influence the compound’s physical properties and reactivity.

The uniqueness of this compound lies in its combination of a bromine atom and a ketone group, providing a versatile platform for various chemical transformations and applications.

Properties

CAS No.

646534-01-2

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

ethyl 4-bromo-2,2-dimethyl-3-oxopentanoate

InChI

InChI=1S/C9H15BrO3/c1-5-13-8(12)9(3,4)7(11)6(2)10/h6H,5H2,1-4H3

InChI Key

FGRPHSNILDFPTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C(C)Br

Origin of Product

United States

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